

Introduction: The Significance of Fluorinated Compounds in Advanced Applications

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Compound of Interest

Compound Name:	<i>Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate</i>
CAS No.:	35910-59-9
Cat. No.:	B1586996

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The strategic incorporation of fluorine into molecular architectures has become a cornerstone of modern materials science and pharmaceutical development. The unique physicochemical properties imparted by fluorine, such as high thermal stability, chemical inertness, and altered lipophilicity and metabolic stability, make fluorinated compounds like **Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate** subjects of significant interest. This guide provides a comprehensive overview of the known physical properties of this specific perfluorinated diester, offering insights into its characterization and potential applications for professionals in research and drug development. Understanding these fundamental properties is critical for its handling, formulation, and integration into complex systems.

Molecular Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. **Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate** is a complex, fluorinated organic molecule with specific structural features that dictate its physical behavior.

Key Identifiers:

- Chemical Name: **Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate**[1]
- Synonyms: 2-[2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetic acid methyl ester, DIMETHYL DODECAFLUORO-3,6,9-TRIOXAUNDECANE-1,11-DIOATE[2]
- CAS Number: 35910-59-9[1][3]
- Molecular Formula: C₁₀H₆F₁₂O₇[2][3]
- Molecular Weight: 466.13 g/mol [2]

The structure consists of a central polyether chain with repeating trioxaundecane units, heavily substituted with fluorine atoms, and terminated by methyl ester groups. This high degree of fluorination is the primary determinant of its characteristic properties.

Caption: Molecular Structure of **Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate**.

Tabulated Physical Properties

For ease of reference and comparison, the core physical properties of **Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate** are summarized below. It is crucial to note that some of the available data are predicted values, which should be confirmed by experimental analysis for critical applications.

Physical Property	Value	Source(s)	Notes
Physical State	Clear, colorless liquid	[2][3]	At standard temperature and pressure.
Molecular Weight	466.13 g/mol	[2]	
Boiling Point	338.9 ± 37.0 °C	[2]	Predicted value. High boiling point reflects the large molecular mass.
Density	1.633 ± 0.06 g/cm ³	[2]	Predicted value. High density is characteristic of perfluorinated compounds.
Solubility in Water	Insoluble	[3][4]	The hydrophobic nature of the perfluoroalkyl chain dominates.
Solubility in Organic Solvents	Very slightly soluble in diethyl ether	[4]	Limited solubility in common organic solvents is typical for highly fluorinated ethers.

In-Depth Analysis of Physicochemical Characteristics

State, Appearance, and Thermal Properties

The compound exists as a clear, colorless liquid at room temperature[2][3]. The predicted boiling point of approximately 339°C is indicative of strong intermolecular forces, despite the non-polar nature of the C-F bonds. This is primarily due to the large molecular weight and the cumulative effect of van der Waals forces over the long chain. For drug development

professionals, this high boiling point suggests negligible volatility under physiological and standard storage conditions, which is advantageous for formulation stability.

Density

A predicted density of 1.633 g/cm³ is significantly higher than that of water and most common organic solvents[2]. This is a hallmark of perfluorinated compounds, attributable to the high atomic mass of fluorine relative to hydrogen. This property is critical in applications requiring phase separation or the formulation of dense, non-aqueous phases.

Solubility Profile: A Key Consideration for Formulation

The solubility of a compound is paramount in drug delivery and biological assays. **Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate** is reported to be insoluble in water[3][4] and only very slightly soluble in diethyl ether[4]. This behavior stems from the unique nature of the perfluoroalkyl ether chain, which is both hydrophobic and lipophobic.

- **Expertise & Experience Insight:** The low solubility in both aqueous and traditional organic media presents a significant formulation challenge. For researchers, this necessitates the exploration of specialized solvent systems, such as fluorinated solvents, or the use of emulsifying agents to create stable dispersions for biological testing or material integration. The ester functionalities at the termini offer potential sites for modification to improve solubility without altering the core perfluorinated chain.

Experimental Protocols for Property Determination

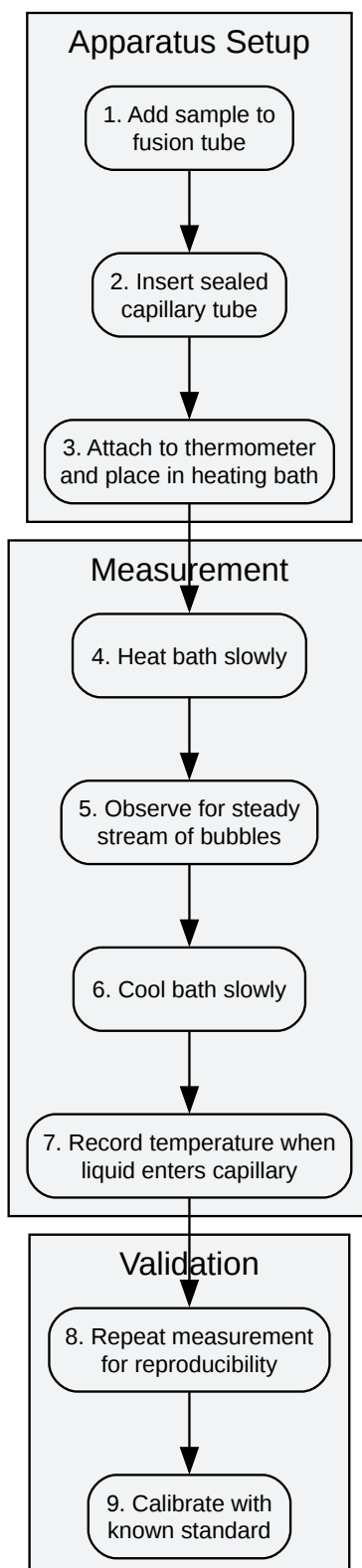
To ensure scientific integrity, the predicted values for properties like boiling point and density should be experimentally verified. The following section outlines standard, self-validating protocols for these determinations.

Protocol: Boiling Point Determination via Capillary Method (Siwoloboff Method)

This micro-scale method is ideal for determining the boiling point of small quantities of a liquid.

Methodology:

- Preparation: A small amount (a few microliters) of **Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate** is introduced into a small-diameter test tube (fusion tube).
- Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.
- Heating: The assembly is attached to a thermometer and heated in a controlled manner using a heating bath (e.g., silicone oil).
- Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then slowly reduced.
- Boiling Point Determination: The boiling point is the temperature at which the bubble stream ceases and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the substance equals the atmospheric pressure.
- Validation: The procedure should be repeated multiple times to ensure reproducibility. The apparatus should be calibrated with a standard of known boiling point.



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Caption: Workflow for Boiling Point Determination by the Capillary Method.

Protocol: Density Determination Using a Pycnometer

A pycnometer provides a highly accurate method for determining the density of a liquid.

Methodology:

- **Calibration:** The empty pycnometer is weighed precisely. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again.
- **Sample Measurement:** The pycnometer is cleaned, dried, and weighed empty again. It is then filled with **Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate** at the same temperature and weighed.
- **Calculation:** The density of the sample is calculated using the formula: $\text{Density}_{\text{sample}} = (\text{Mass}_{\text{sample}} / \text{Mass}_{\text{reference}}) * \text{Density}_{\text{reference}}$
- **Trustworthiness:** This protocol is self-validating because it relies on a direct comparison to a high-purity reference standard under identical conditions, minimizing systematic errors. Temperature control is critical and must be maintained throughout the measurements.

Safety and Handling

According to available safety information, **Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate** is classified as an irritant (Hazard Code: Xi)[2]. It may cause irritation to the eyes, respiratory system, and skin (Risk Statements: 36/37/38)[2].

Recommended Handling Procedures:

- Use in a well-ventilated area or a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Avoid inhalation of vapors and direct contact with skin and eyes[5].
- In case of contact, wash the affected area thoroughly with soap and water[4]. If eyes are affected, rinse with water for at least 15 minutes[4].

Conclusion

Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate is a specialty chemical whose physical properties are dominated by its extensive fluorination. Its high density, high boiling point, and poor solubility in both aqueous and common organic solvents are defining features that present both opportunities and challenges for its application. For professionals in materials science and drug development, a thorough experimental verification of its properties is essential for leveraging its unique characteristics in novel formulations and advanced materials. The protocols and data presented in this guide serve as a foundational resource for the safe and effective use of this compound in a research setting.

References

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- Safety D
- Safety D
- dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dio

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